Fenclofenac glucuronide

説明

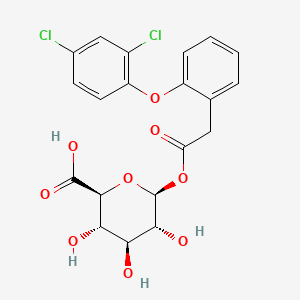

Structure

3D Structure

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[2-(2,4-dichlorophenoxy)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2O9/c21-10-5-6-13(11(22)8-10)29-12-4-2-1-3-9(12)7-14(23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h1-6,8,15-18,20,24-26H,7H2,(H,27,28)/t15-,16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIVNRQWIBPUSG-HBWRTXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227938 | |

| Record name | Fenclofenac glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77182-37-7 | |

| Record name | Fenclofenac glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077182377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenclofenac glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is fenclofenac glucuronide

An In-Depth Technical Guide to Fenclofenac Glucuronide: From Metabolism to Mechanistic Toxicity

Introduction

Fenclofenac is a non-steroidal anti-inflammatory drug (NSAID) that was previously used for rheumatism but was withdrawn from the market in the 1980s due to side effects.[1][2] Like many drugs containing a carboxylic acid moiety, its primary route of elimination involves Phase II metabolism, specifically conjugation with glucuronic acid.[3][4] This process, known as glucuronidation, results in the formation of fenclofenac 1-β-O-acyl glucuronide.

Historically, glucuronidation was viewed as a terminal detoxification step, yielding water-soluble, inactive metabolites primed for excretion. However, extensive research has overturned this paradigm for a specific class of conjugates: the acyl glucuronides. These metabolites are not inert end-products but are chemically reactive electrophiles.[3][5][6] The inherent reactivity of the ester linkage in acyl glucuronides, including this compound, is now understood to be a key bioactivation pathway, directly implicated in the covalent modification of proteins and the potential initiation of drug-induced toxicities.[3][5] This guide provides a detailed examination of the biochemistry, reactivity, and toxicological significance of this compound, offering insights for researchers in drug metabolism and development.

Chemical and Biochemical Profile

This compound is the major metabolite formed by the enzymatic conjugation of the parent drug's carboxylic acid group with D-glucuronic acid.

| Property | Data | Source |

| Systematic Name | 1-[2-(2,4-Dichlorophenoxy)benzeneacetate]β-D-Glucopyranuronic Acid | [7] |

| Synonym | Fenclofenac Ester Glucuronide | [7] |

| Molecular Formula | C₂₀H₁₈Cl₂O₉ | [7] |

| Molecular Weight | 473.26 g/mol | [7] |

| Chemical Class | Acyl Glucuronide | [3][8] |

| Key Feature | Labile ester linkage, moisture sensitive | [6][7][9] |

| SMILES | O=C(Cc1ccccc1Oc1ccc(Cl)cc1Cl)O[C@@H]1OO)[C@H]1O | [7] |

| InChI Key | XFIVNRQWIBPUSG-HBWRTXEVSA-N | [7] |

Metabolic Formation

The conjugation of fenclofenac is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, primarily located in the liver.[3][4] This enzymatic reaction utilizes uridine 5'-diphospho-glucuronic acid (UDPGA) as a high-energy cofactor to transfer the glucuronic acid moiety to the fenclofenac molecule.

While specific UGT isoform data for fenclofenac is limited, extensive studies on structurally similar NSAIDs like diclofenac strongly implicate certain UGTs. The UGT2B family, particularly UGT2B7, is a major catalyst for the glucuronidation of many NSAIDs and carboxylic acids.[10][11][12][13] Other isoforms, such as UGT1A3, UGT1A9, and UGT2B17, have also been shown to contribute to NSAID glucuronidation and likely play a role in fenclofenac metabolism.[4][10][14]

Figure 2: Competing reaction pathways of fenclofenac acyl glucuronide.

Toxicological Implications and Clinical Relevance

The formation of reactive acyl glucuronides is a significant liability in drug development. Many NSAIDs that were withdrawn from the market due to severe toxicity, including fenclofenac, ibufenac, and zomepirac, are carboxylic acids known to form these reactive metabolites. [5]

Hepatotoxicity and Immune-Mediated Injury

Covalent binding of fenclofenac to liver proteins is a plausible mechanism for the hepatotoxicity associated with the drug. [3][15]The formation of drug-protein adducts can lead to direct cellular stress and dysfunction or trigger an immune response. [6][16]In an immune-mediated scenario, these adducts are processed by antigen-presenting cells and presented to the immune system, which may recognize them as foreign. This can initiate an inflammatory cascade, leading to immune-mediated hepatitis, a known, albeit rare, side effect of many NSAIDs like diclofenac. [16][17][18]While adduct formation likely occurs in all individuals taking the drug, the development of clinical toxicity is rare, suggesting a crucial role for individual susceptibility factors, such as genetics and underlying inflammatory status. [5][17]

Analytical Methodologies and Experimental Protocols

The inherent instability of acyl glucuronides presents a significant analytical challenge. [6]Samples must be handled at low temperatures and neutral or slightly acidic pH, and analyzed promptly to prevent degradation.

Quantification and Characterization

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the definitive technique for the analysis of acyl glucuronides and their isomers. [4][19]Its high sensitivity and specificity allow for the accurate quantification of the 1-β-O-acyl glucuronide and the chromatographic separation and identification of its acyl migration products. [20][21]

Experimental Protocol 1: In Vitro Stability Assessment

This protocol determines the chemical stability and half-life of this compound under physiological conditions.

| Parameter | Condition | Rationale |

| Matrix | Phosphate Buffer (100 mM) | Mimics physiological environment. |

| pH | 7.4 | Represents physiological blood pH. |

| Temperature | 37 °C | Represents physiological body temperature. |

| Analyte Conc. | 10 µM | A typical concentration for in vitro assays. |

| Sampling | 0, 5, 15, 30, 60, 120, 240 min | To establish a degradation time-course. |

| Quenching | Acetonitrile with 0.1% Formic Acid | To stop the reaction and precipitate proteins (if any). |

| Analysis | LC-MS/MS | To quantify the disappearance of the parent glucuronide and the appearance of isomers and the aglycone. |

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Pre-warm 100 mM phosphate buffer (pH 7.4) to 37 °C in a water bath.

-

Initiate the reaction by spiking the stock solution into the pre-warmed buffer to a final concentration of 10 µM.

-

At each time point, withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing 0.1% formic acid to halt degradation.

-

Centrifuge the samples to pellet any precipitates.

-

Analyze the supernatant by a validated LC-MS/MS method to measure the concentrations of this compound, its isomers, and free fenclofenac.

-

Plot the concentration of this compound versus time to calculate the first-order degradation rate and half-life (t½).

Experimental Protocol 2: In Vitro Covalent Binding Assessment

This protocol quantifies the potential of this compound to form covalent adducts with a model protein.

| Parameter | Condition | Rationale |

| Protein | Human Serum Albumin (HSA) | The most abundant plasma protein and a common target for acylation. |

| Protein Conc. | 15 µM (approx. 1 mg/mL) | Physiologically relevant concentration. |

| Incubation | 24 hours at 37 °C, pH 7.4 | Allows sufficient time for adduct formation. |

| Work-up | Exhaustive Dialysis or Gel Filtration | To remove all non-covalently bound drug and metabolites. |

| Quantification | LC-MS/MS analysis of the parent drug after basic hydrolysis of the protein adduct. | Base-labile ester adducts release the parent drug for indirect quantification. |

Methodology:

-

Incubate this compound (e.g., 100 µM) with HSA (15 µM) in phosphate buffer (pH 7.4) at 37 °C for 24 hours.

-

As a negative control, incubate the glucuronide in buffer without HSA.

-

After incubation, remove the unbound drug and metabolites from the protein solution using exhaustive dialysis against the buffer or via a gel filtration column.

-

Measure the protein concentration in the final dialyzed sample.

-

To quantify the level of binding, subject an aliquot of the protein sample to basic hydrolysis (e.g., 1 M NaOH at 60 °C) to cleave the ester linkage of the adduct, releasing fenclofenac.

-

Neutralize the sample and analyze for the concentration of released fenclofenac using LC-MS/MS.

-

Calculate the amount of covalently bound drug, typically expressed as pmol of drug per mg of protein.

Figure 3: Workflow for assessing covalent protein binding in vitro.

Conclusion and Future Perspectives

This compound exemplifies the modern understanding of acyl glucuronides as bioactivated metabolites rather than inert detoxification products. Its inherent chemical reactivity—leading to acyl migration, hydrolysis, and covalent protein binding—provides a compelling mechanistic framework for understanding the potential toxicity of its parent drug, fenclofenac. The formation of drug-protein adducts is a critical initiating event that can lead to direct cell injury or trigger deleterious immune responses.

For professionals in drug development, the assessment of acyl glucuronide reactivity has become a standard component of safety and risk assessment. [8][22]Early-stage in vitro screening assays, such as those described here, are crucial for identifying and de-risking new chemical entities that contain carboxylic acid groups. Future research will continue to focus on refining predictive models and elucidating the complex interplay of metabolic, immunological, and genetic factors that govern an individual's susceptibility to acyl glucuronide-mediated toxicity. [17][18]

References

-

New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. (n.d.). National Institutes of Health. Retrieved from [Link]

-

glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes. (2009, March 1). National Institutes of Health. Retrieved from [Link]

-

Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes. (2005, August). PubMed. Retrieved from [Link]

-

(PDF) Acyl glucuronide reactivity in perspective: Biological consequences. (2003, January 1). ResearchGate. Retrieved from [Link]

-

Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase. (2020, December 18). National Institutes of Health. Retrieved from [Link]

-

Diclofenac covalent protein binding is dependent on acyl glucuronide formation and is inversely related to P450-mediated acute cell injury in cultured rat hepatocytes. (1995, August). PubMed. Retrieved from [Link]

-

Characterization of rat and human UDP-glucuronosyltransferases responsible for the in vitro glucuronidation of diclofenac. (2001, May). PubMed. Retrieved from [Link]

-

Covalent binding of suprofen acyl glucuronide to albumin in vitro. (1992, January). PubMed. Retrieved from [Link]

-

Elucidation of the Mechanisms through Which the Reactive Metabolite Diclofenac Acyl Glucuronide Can Mediate Toxicity. (2018, March 1). National Institutes of Health. Retrieved from [Link]

-

Glucuronidation and covalent protein binding of benoxaprofen and flunoxaprofen in sandwich-cultured rat and human hepatocytes. (2009, May). PubMed. Retrieved from [Link]

-

Fenclofenac - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. Retrieved from [Link]

-

Syntheses and Characterization of the Acyl Glucuronide and Hydroxy Metabolites of Diclofenac. (2007, June 1). PubMed. Retrieved from [Link]

-

Toxicological role of an acyl glucuronide metabolite in diclofenac-induced acute liver injury in mice. (2017, January). PubMed. Retrieved from [Link]

-

Diclofenac-induced liver injury: a paradigm of idiosyncratic drug toxicity. (2005, March). PubMed. Retrieved from [Link]

-

Acyl glucuronide drug metabolites: toxicological and analytical implications. (1997, October). PubMed. Retrieved from [Link]

-

Hepatotoxicity of Nonsteroidal Anti-Inflammatory Drugs: A Systematic Review of Randomized Controlled Trials. (2019, December 26). National Institutes of Health. Retrieved from [Link]

-

Screening of non-steroidal anti-inflammatory drugs for inhibitory effects on the activities of six UDP-glucuronosyltransferases (UGT1A1, 1A3, 1A4, 1A6, 1A9 and 2B7) using LC-MS/MS. (2019, November 1). ResearchGate. Retrieved from [Link]

-

Impact of Species and Tissue Differences on In Vitro Glucuronidation of Diclofenac. (2023, July 11). National Institutes of Health. Retrieved from [Link]

-

Fenclofenac. (n.d.). PubChem. Retrieved from [Link]

-

Pharmacology and Toxicology of Fenclofenac. (n.d.). National Institutes of Health. Retrieved from [Link]

-

The metabolism of diclofenac--enzymology and toxicology perspectives. (2003, January). PubMed. Retrieved from [Link]

-

Intestinal metabolism of diclofenac by polymorphic UGT2B17 correlates with its highly variable pharmacokinetics and safety across populations. (2022, October 10). National Institutes of Health. Retrieved from [Link]

-

Fenclofenac. (n.d.). Wikipedia. Retrieved from [Link]

-

Diclofenac-induced liver injury: a paradigm of idiosyncratic drug toxicity. (2003, November 1). PubMed. Retrieved from [Link]

-

Analytical Methods for Quantification of Non-Steroidal Anti-Inflammatory Drugs in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade. (2021, March 1). ResearchGate. Retrieved from [Link]

-

Diclofenac Immune-Mediated Hepatitis: Identification of Innate and Adaptive Immune Responses at Clinically Relevant Doses. (2024, May 22). MDPI. Retrieved from [Link]

-

Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. (2022, November 1). Arabian Journal of Chemistry. Retrieved from [Link]

-

Structure of fenclofenac (2-/2,4-dichlorophenoxy/phenylacetic acid). (n.d.). ResearchGate. Retrieved from [Link]

-

Simultaneous Determination of Residues of Non-Steroidal Anti-Inflammatory Drugs and Glucocorticosteroids in Animal Muscle by Liquid Chromatography-Tandem Mass Spectrometry. (2015, November 21). SpringerLink. Retrieved from [Link]

-

Proposed scheme for the metabolic activation of diclofenac by acyl glucuronidation leading to covalent binding to protein and the transacylation of glutathione. (n.d.). ResearchGate. Retrieved from [Link]

-

Kinetics of Hydrolysis of Fenclorac. (1983, August). PubMed. Retrieved from [Link]

Sources

- 1. Fenclofenac | C14H10Cl2O3 | CID 65394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fenclofenac - Wikipedia [en.wikipedia.org]

- 3. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Covalent binding of suprofen acyl glucuronide to albumin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] GLUCURONIDATION OF NONSTEROIDAL ANTI-INFLAMMATORY DRUGS: IDENTIFYING THE ENZYMES RESPONSIBLE IN HUMAN LIVER MICROSOMES | Semantic Scholar [semanticscholar.org]

- 11. Characterization of rat and human UDP-glucuronosyltransferases responsible for the in vitro glucuronidation of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of Species and Tissue Differences on In Vitro Glucuronidation of Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The metabolism of diclofenac--enzymology and toxicology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Intestinal metabolism of diclofenac by polymorphic UGT2B17 correlates with its highly variable pharmacokinetics and safety across populations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glucuronidation and covalent protein binding of benoxaprofen and flunoxaprofen in sandwich-cultured rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Diclofenac-induced liver injury: a paradigm of idiosyncratic drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Diclofenac-induced liver injury: a paradigm of idiosyncratic drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 20. researchgate.net [researchgate.net]

- 21. d-nb.info [d-nb.info]

- 22. Fenclofenac - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-Depth Technical Guide to Fenclofenac Glucuronide: Chemical Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of fenclofenac glucuronide, the principal phase II metabolite of the non-steroidal anti-inflammatory drug (NSAID) fenclofenac. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricate chemical structure of this compound, its enzymatic formation, and its inherent reactivity as an acyl glucuronide. Furthermore, this guide outlines a detailed hypothetical protocol for its chemical synthesis and discusses the key analytical techniques for its characterization, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). By synthesizing established knowledge with expert insights, this guide aims to serve as an essential resource for understanding and investigating this significant drug metabolite.

Introduction: Fenclofenac and the Significance of Glucuronidation

Fenclofenac is a phenylacetic acid derivative that was previously utilized as a non-steroidal anti-inflammatory drug (NSAID) for the management of rheumatic diseases.[1] Like many xenobiotics, fenclofenac undergoes extensive metabolism in the body to facilitate its excretion. The primary route of its metabolic clearance is through phase II conjugation, specifically glucuronidation. This process involves the covalent attachment of glucuronic acid to the drug molecule, a reaction catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes.[2]

Glucuronidation significantly increases the hydrophilicity of fenclofenac, transforming it into a more water-soluble conjugate that can be readily eliminated from the body via urine and bile. However, the product of this reaction, this compound, is an acyl glucuronide. This class of metabolites is of particular interest in drug development due to their potential for chemical reactivity.[3][4] Acyl glucuronides can undergo intramolecular rearrangement (acyl migration) and can covalently bind to macromolecules such as proteins, which has been implicated in the idiosyncratic drug toxicities observed with some carboxylic acid-containing drugs.[4][5][6] Therefore, a thorough understanding of the chemical nature of this compound is paramount for a complete assessment of the disposition and safety profile of the parent drug.

The Chemical Architecture of this compound

The chemical structure of this compound is characterized by the ester linkage between the carboxylic acid moiety of fenclofenac and the C1 hydroxyl group of glucuronic acid. The resulting conjugate is formally named 1-O-β-acyl glucuronide of fenclofenac.

Key Structural Features:

-

Aglycone: The fenclofenac molecule, which consists of a 2-(2,4-dichlorophenoxy)phenylacetic acid core.

-

Glycone: The glucuronic acid moiety, a sugar acid derived from glucose.

-

Linkage: An ester bond connects the carboxyl group of fenclofenac to the anomeric carbon (C1) of the glucuronic acid in a β-configuration.

Below is a two-dimensional representation of the chemical structure of fenclofenac.

Based on this, the structure of this compound can be depicted as follows:

| Chemical Identifier | Value | Source |

| Molecular Formula | C₂₀H₁₈Cl₂O₉ | - |

| Molecular Weight | 473.26 g/mol | - |

| Parent Drug CAS Number | 34645-84-6 | [7] |

Biosynthesis: The Role of UDP-Glucuronosyltransferases (UGTs)

The formation of this compound is a vital enzymatic process that governs the detoxification and elimination of the parent drug. This biotransformation is exclusively mediated by the UGT enzyme superfamily.

The UGT Catalytic Cycle

The glucuronidation of fenclofenac proceeds via the following steps:

-

Activation of Glucuronic Acid: The process begins with the synthesis of the activated form of glucuronic acid, uridine diphosphate glucuronic acid (UDPGA), from glucose-1-phosphate.

-

Substrate Binding: Fenclofenac, the aglycone substrate, binds to the active site of a specific UGT isoform.

-

Nucleophilic Attack: The carboxylate anion of fenclofenac acts as a nucleophile, attacking the anomeric carbon of the glucuronic acid moiety of UDPGA.

-

Conjugate Formation and Release: This results in the formation of the fenclofenac 1-O-β-acyl glucuronide and the release of uridine diphosphate (UDP).

Figure 1: Simplified workflow of the UGT-catalyzed glucuronidation of fenclofenac.

Implicated UGT Isoforms

While specific studies on the UGT isoforms responsible for fenclofenac glucuronidation are limited, data from related NSAIDs, particularly diclofenac, provide valuable insights. The major UGT isoforms involved in the glucuronidation of acidic NSAIDs in the human liver are primarily UGT2B7 and UGT1A9.[8][9][10][11] It is highly probable that these same isoforms are the principal catalysts in the formation of this compound. UGT2B7, in particular, is known for its broad substrate specificity for carboxylic acids.[8][11]

Chemical Reactivity and Stability

A critical aspect of this compound for drug development professionals is its inherent chemical instability. As an acyl glucuronide, it is susceptible to two primary degradation pathways:

-

Hydrolysis: The ester linkage can be cleaved by hydrolysis, reverting the metabolite back to the parent drug, fenclofenac, and glucuronic acid. This reaction can be enzyme-mediated (by β-glucuronidases) or can occur spontaneously, especially at physiological pH.

-

Acyl Migration: This intramolecular rearrangement involves the migration of the fenclofenac acyl group from the C1 position of the glucuronic acid to the hydroxyl groups at the C2, C3, and C4 positions. This results in the formation of positional isomers (2-O, 3-O, and 4-O-acyl glucuronides).

Notably, this compound has been reported to be unstable, undergoing spontaneous rearrangement, which has made the determination of its metabolic half-life challenging.[3] This inherent reactivity is a key consideration, as the rearranged isomers are not substrates for β-glucuronidase and may have different biological activities and toxicological profiles. Furthermore, the electrophilic nature of the acyl group in these glucuronides can lead to covalent binding with nucleophilic residues on proteins, a mechanism linked to potential immunogenicity and idiosyncratic toxicity.[4][5]

Figure 2: Reactivity pathways of fenclofenac acyl glucuronide.

Proposed Protocol for Chemical Synthesis

Chemo-Enzymatic Synthesis of Fenclofenac 1-O-β-Acyl Glucuronide

This approach involves an initial chemical coupling reaction followed by enzymatic deprotection for a selective and high-yield synthesis.

Step 1: Chemical Coupling

-

Preparation of Fenclofenac Cesium Salt: Dissolve fenclofenac in a suitable solvent (e.g., methanol) and neutralize with an equimolar amount of cesium carbonate. Evaporate the solvent to obtain the cesium salt of fenclofenac.

-

Coupling Reaction: React the fenclofenac cesium salt with commercially available methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate in an anhydrous aprotic solvent (e.g., dimethylformamide, DMF) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up, and the protected this compound derivative is extracted with an organic solvent (e.g., ethyl acetate). The crude product is then purified by column chromatography on silica gel.

Step 2: Enzymatic Deprotection

-

Removal of Acetyl Groups: The purified, protected conjugate is dissolved in a suitable buffer system. Lipase AS Amano is added to catalyze the selective hydrolysis of the acetyl protecting groups from the hydroxyl moieties of the glucuronic acid.

-

Removal of the Methyl Ester: Following the deacetylation, an esterase from porcine liver is introduced to the reaction mixture to hydrolyze the methyl ester of the glucuronic acid, yielding the free carboxylic acid.

-

Purification of the Final Product: The final product, fenclofenac 1-O-β-acyl glucuronide, is purified from the reaction mixture using preparative high-performance liquid chromatography (HPLC).

Figure 3: Proposed chemo-enzymatic synthesis workflow for this compound.

Analytical Characterization

The unambiguous identification and quantification of this compound require sophisticated analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with liquid chromatography (LC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. While specific NMR data for this compound is not publicly available, the expected spectral features can be inferred from data on similar compounds.[14][15][16][17][18]

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for both the fenclofenac and the glucuronic acid moieties. Key signals would include the aromatic protons of the fenclofenac backbone and the anomeric proton (H-1) of the glucuronic acid, which would likely appear as a doublet at a downfield chemical shift due to the ester linkage.

-

¹³C NMR: The carbon NMR spectrum would provide complementary information, with distinct signals for the carbonyl carbon of the ester linkage and the anomeric carbon of the glucuronic acid.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable for the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with HPLC (LC-MS), is the cornerstone for the detection and quantification of this compound in biological matrices.

-

Ionization: Electrospray ionization (ESI) is typically used, often in the negative ion mode, to generate the deprotonated molecule [M-H]⁻.

-

Tandem MS (MS/MS): Collision-induced dissociation (CID) of the [M-H]⁻ precursor ion of this compound is expected to yield characteristic fragment ions. A neutral loss of 176 Da, corresponding to the glucuronic acid moiety, is a hallmark fragmentation pathway for glucuronide conjugates.[19] Other diagnostic fragment ions would arise from the fenclofenac aglycone.

| Technique | Expected Key Observations for this compound |

| ¹H NMR | - Aromatic proton signals from the fenclofenac moiety.- A downfield doublet for the anomeric proton (H-1) of glucuronic acid. |

| ¹³C NMR | - Signal for the ester carbonyl carbon.- Signal for the anomeric carbon (C-1) of glucuronic acid. |

| LC-MS (Negative ESI) | - Precursor ion [M-H]⁻ at m/z corresponding to C₂₀H₁₇Cl₂O₉⁻. |

| LC-MS/MS | - Neutral loss of 176 Da (glucuronic acid).- Fragment ions corresponding to the fenclofenac aglycone. |

Conclusion

This compound, as the primary metabolite of fenclofenac, represents a molecule of significant interest in the fields of drug metabolism and toxicology. Its characterization as a reactive acyl glucuronide underscores the importance of a detailed understanding of its chemical properties, biosynthesis, and stability. This technical guide has provided a comprehensive framework for approaching the study of this compound, from its fundamental chemical structure to proposed methods for its synthesis and analysis. The insights and protocols detailed herein are intended to equip researchers and drug development professionals with the foundational knowledge necessary to further investigate this and other acyl glucuronide metabolites, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

-

New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. National Institutes of Health. [Link]

-

Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes. ClinPGx. [Link]

-

Characterization of rat and human UDP-glucuronosyltransferases responsible for the in vitro glucuronidation of diclofenac. PubMed. [Link]

-

Intestinal metabolism of diclofenac by polymorphic UGT2B17 correlates with its highly variable pharmacokinetics and safety across populations. National Institutes of Health. [Link]

-

Syntheses and Characterization of the Acyl Glucuronide and Hydroxy Metabolites of Diclofenac. PubMed. [Link]

-

glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes. Semantic Scholar. [Link]

-

[Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry]. PubMed. [Link]

-

Structure of fenclofenac (2-/2,4-dichlorophenoxy/phenylacetic acid). ResearchGate. [Link]

-

Synthesis of 1-beta-O-acyl glucuronides of diclofenac, mefenamic acid and (S)-naproxen by the chemo-selective enzymatic removal of protecting groups from the corresponding methyl acetyl derivatives. PubMed. [Link]

-

The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. PubMed. [Link]

-

Characterization of Rat and Human UDP-Glucuronosyltransferases Responsible for the in Vitro Glucuronidation of Diclofenac. ResearchGate. [Link]

-

New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. PubMed. [Link]

-

Fenclofenac - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

-

Fenclofenac. Wikipedia. [Link]

-

Syntheses and Characterization of the Acyl Glucuronide and Hydroxy Metabolites of Diclofenac. ResearchGate. [Link]

-

Fenclofenac | C14H10Cl2O3. PubChem. [Link]

-

A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides. PubMed. [Link]

- Ion fragmentation of small molecules in mass spectrometry. Unknown Source.

-

Acyl glucuronide reactivity in perspective. PubMed. [Link]

-

Scheme 1. Fragmentation cascade of diclofenac. ResearchGate. [Link]

-

The calculated 13C and 1H NMR chemical shifts of aceclofenac. ResearchGate. [Link]

-

Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma. PubMed. [Link]

-

Isolation and Structural Characterization of Degradation Products of Aceclofenac by HPLC, HRMS and 2D NMR. SciSpace. [Link]

-

Mass Spectrometry Imaging of Diclofenac and Its Metabolites in Tissues Using Nanospray Desorption Electrospray Ionization. ChemRxiv. [Link]

-

An Analytical Profile of Aceclofenac. DEA.gov. [Link]

-

Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. National Institutes of Health. [Link]

-

Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. PubMed. [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. [Link]

Sources

- 1. Fenclofenac - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acyl glucuronide reactivity in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fenclofenac - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Characterization of rat and human UDP-glucuronosyltransferases responsible for the in vitro glucuronidation of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intestinal metabolism of diclofenac by polymorphic UGT2B17 correlates with its highly variable pharmacokinetics and safety across populations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] GLUCURONIDATION OF NONSTEROIDAL ANTI-INFLAMMATORY DRUGS: IDENTIFYING THE ENZYMES RESPONSIBLE IN HUMAN LIVER MICROSOMES | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 1-beta-O-acyl glucuronides of diclofenac, mefenamic acid and (S)-naproxen by the chemo-selective enzymatic removal of protecting groups from the corresponding methyl acetyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. dea.gov [dea.gov]

- 17. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. uab.edu [uab.edu]

An In-Depth Technical Guide to the Synthesis and Characterization of Fenclofenac Glucuronide

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is paramount. This guide provides a comprehensive technical overview of the synthesis and characterization of fenclofenac glucuronide, a major phase II metabolite of the non-steroidal anti-inflammatory drug (NSAID) fenclofenac. By providing detailed methodologies and the scientific rationale behind them, this document aims to equip researchers with the necessary knowledge to produce and verify this critical metabolite for further pharmacological and toxicological assessment.

Introduction: The Significance of Fenclofenac Glucuronidation

Fenclofenac, a phenylacetic acid derivative, undergoes extensive metabolism in vivo, with glucuronidation being a primary pathway for its clearance.[1][2] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to the carboxylic acid moiety of fenclofenac, forming an acyl glucuronide.[3] This transformation significantly increases the water solubility of the compound, facilitating its excretion from the body.[2]

However, acyl glucuronides are a class of metabolites that have garnered significant attention due to their potential to be chemically reactive.[3] They can undergo intramolecular rearrangement (acyl migration) to form reactive isomers that can covalently bind to proteins, a mechanism implicated in idiosyncratic drug toxicities.[3] Therefore, the ability to synthesize and thoroughly characterize this compound is crucial for a comprehensive understanding of its disposition and potential safety liabilities.

This guide will explore the two primary approaches for obtaining this compound: chemical synthesis and enzymatic synthesis. It will also provide a detailed framework for the analytical characterization required to confirm the identity, purity, and stability of the synthesized metabolite.

Part 1: Synthesis of this compound

The synthesis of this compound can be approached through both chemical and biological methods. The choice between these methods depends on the required yield, purity, and the specific isomer desired.

Chemical Synthesis: A Modified Koenigs-Knorr or Mitsunobu Approach

Chemical synthesis offers the advantage of producing larger quantities of the glucuronide, which is often necessary for extensive in vitro and in vivo studies. While the classic Koenigs-Knorr reaction is a cornerstone of glycosidic bond formation, for acyl glucuronides of complex carboxylic acids like fenclofenac, a more modern and often higher-yielding approach, such as the Mitsunobu reaction, is preferable.[2][4] The protocol described for the synthesis of the structurally similar diclofenac acyl glucuronide provides a robust template.[2]

Experimental Protocol: Chemical Synthesis of Fenclofenac 1-β-O-Acyl Glucuronide

Materials:

-

Fenclofenac

-

Allyl 2,3,4-tri-O-acetyl-α,β-D-glucopyranuronate

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Morpholine or another suitable allyl scavenger

-

Sodium methoxide (NaOMe) in methanol

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step 1: Mitsunobu Glycosylation

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve fenclofenac (1 equivalent) and allyl 2,3,4-tri-O-acetyl-α,β-D-glucopyranuronate (1.2 equivalents) in anhydrous THF.

-

Add triphenylphosphine (1.5 equivalents) to the solution and cool the flask to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution. The reaction mixture will typically turn from colorless to a pale yellow or orange color.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to isolate the protected this compound.

Step 2: Deprotection of the Allyl Group

-

Dissolve the protected this compound (1 equivalent) in anhydrous THF under an inert atmosphere.

-

Add the allyl scavenger (e.g., morpholine, 10 equivalents).

-

Add the palladium(0) catalyst (0.1 equivalents) to the solution. The mixture will likely turn a dark color.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the product by silica gel column chromatography to remove the catalyst and scavenger byproducts.

Step 3: Deprotection of the Acetyl Groups

-

Dissolve the resulting tri-O-acetyl this compound in anhydrous methanol and cool to 0 °C.

-

Add a catalytic amount of sodium methoxide solution (e.g., 0.1 M in methanol) until the pH is basic (around 9-10).

-

Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

-

Upon completion, neutralize the reaction with a weak acid (e.g., Amberlite IR-120 H⁺ resin) until the pH is neutral.

-

Filter the resin and concentrate the filtrate under reduced pressure.

-

Purify the final product, this compound, by preparative reverse-phase HPLC.

Enzymatic Synthesis: A Biocatalytic Approach

Enzymatic synthesis provides a highly regioselective and stereoselective method to produce the 1-β-O-acyl glucuronide, which is the isomer formed in vivo.[5] This method utilizes UDP-glucuronosyltransferases (UGTs), either in a purified form or more commonly within a biological matrix like human liver microsomes (HLMs).[3] While yields are typically lower than chemical synthesis, this approach is invaluable for producing an authentic metabolite standard.

Experimental Protocol: Enzymatic Synthesis of this compound

Materials:

-

Fenclofenac

-

Human Liver Microsomes (HLMs) or recombinant UGT enzymes (e.g., UGT2B7, which is known to metabolize diclofenac)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Alamethicin

-

Magnesium chloride (MgCl₂)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid

Procedure:

-

Prepare a stock solution of fenclofenac in a suitable solvent (e.g., methanol or DMSO) at a high concentration.

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

MgCl₂ (5 mM)

-

HLMs (e.g., 0.5 mg/mL protein concentration)

-

Alamethicin (to permeabilize the microsomal membrane, e.g., 50 µg/mg protein)

-

-

Pre-incubate the mixture at 37 °C for 5 minutes.

-

Initiate the reaction by adding fenclofenac (final concentration typically in the range of 10-100 µM) and UDPGA (e.g., 2 mM).

-

Incubate the reaction at 37 °C for 1-4 hours in a shaking water bath.

-

Terminate the reaction by adding two volumes of ice-cold acetonitrile containing 1% formic acid to precipitate the proteins.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis and purification.

-

For preparative scale, the reaction volume can be increased, and the product can be purified from the supernatant using solid-phase extraction (SPE) followed by preparative reverse-phase HPLC.

Diagram of Synthesis Workflows

Caption: Overview of chemical and enzymatic synthesis pathways for this compound.

Part 2: Characterization of this compound

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of chromatographic and spectroscopic techniques should be employed.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the primary method for assessing the purity of the synthesized compound and for its quantification.[6] Due to the increased polarity of the glucuronide compared to the parent drug, a reverse-phase HPLC method will show a significantly shorter retention time for the metabolite.

Typical HPLC-UV Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid or acetic acid (to ensure the carboxylic acid is protonated) |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | A linear gradient starting with a high percentage of Mobile Phase A, increasing to a high percentage of Mobile Phase B over 10-20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30-40 °C |

| Detection | UV detector at a wavelength where fenclofenac has significant absorbance (e.g., ~280 nm) |

| Injection Vol. | 10-20 µL |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity of this compound by providing accurate mass information. When coupled with liquid chromatography (LC-MS), it becomes an indispensable technique for analyzing reaction mixtures and purified products.

Expected Mass Spectrometry Data:

-

Molecular Formula of Fenclofenac: C₁₄H₁₀Cl₂O₃

-

Molecular Weight of Fenclofenac: 297.13 g/mol

-

Molecular Formula of this compound: C₂₀H₁₈Cl₂O₉

-

Molecular Weight of this compound: 473.26 g/mol

In electrospray ionization (ESI) mass spectrometry, the following ions would be expected:

| Ionization Mode | Expected Ion | Exact Mass (m/z) |

| Positive | [M+H]⁺ | 473.0304 |

| [M+Na]⁺ | 495.0123 | |

| Negative | [M-H]⁻ | 471.0144 |

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides structural confirmation. A characteristic fragmentation pattern for acyl glucuronides in negative ion mode is the neutral loss of the glucuronic acid moiety (176 Da), resulting in a fragment ion corresponding to the deprotonated parent drug.[7][8]

Caption: Characteristic MS/MS fragmentation of this compound in negative ion mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed on the purified sample. The spectra will show characteristic signals for both the fenclofenac and the glucuronic acid moieties.

Key Expected ¹H NMR Features:

-

Aromatic Protons: Signals corresponding to the protons on the two phenyl rings of the fenclofenac backbone.

-

Methylene Protons: A singlet for the -CH₂- group adjacent to the carbonyl.

-

Glucuronide Protons: A series of signals between 3.5 and 5.5 ppm corresponding to the protons of the glucuronic acid ring. The anomeric proton (H-1') is particularly diagnostic and will appear as a doublet, with its chemical shift and coupling constant indicating the β-configuration.

Key Expected ¹³C NMR Features:

-

Carbonyl Carbon: A signal around 170-175 ppm for the ester carbonyl.

-

Aromatic Carbons: A set of signals in the aromatic region (110-160 ppm).

-

Glucuronide Carbons: Signals corresponding to the carbons of the glucuronic acid moiety, including the anomeric carbon (C-1') around 95-100 ppm.

Stability Assessment

Due to the potential for acyl migration, it is critical to assess the stability of the synthesized this compound.[3] This is typically done by incubating the purified metabolite in a physiological buffer (e.g., phosphate buffer, pH 7.4) at 37 °C and monitoring the disappearance of the 1-β-O-acyl glucuronide over time by HPLC.[3] The formation of rearrangement isomers can also be monitored.

Conclusion

The synthesis and characterization of this compound are essential steps in the preclinical development and safety assessment of fenclofenac. This guide has provided a detailed technical framework for both the chemical and enzymatic synthesis of this important metabolite, drawing upon established methodologies for structurally related compounds. Furthermore, it has outlined the critical analytical techniques—chromatography, mass spectrometry, and NMR spectroscopy—required for its comprehensive characterization and stability assessment. By following these protocols and understanding the underlying scientific principles, researchers can confidently produce and validate this compound, enabling further investigation into its role in the disposition and potential toxicity of fenclofenac.

References

- Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121-1132.

-

Kenny, J. R., Maggs, J. L., Meng, X., Sinnott, D., Clarke, S. E., Park, B. K., & Stachulski, A. V. (2004). Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac. Journal of Medicinal Chemistry, 47(11), 2816-2825. [Link]

-

Al-Majed, A. R. (2015). An Analytical Profile of Aceclofenac. Microgram Journal, 11(1-4), 29-41. [Link]

-

Patanjali, N. R., et al. (2016). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Drug Metabolism and Disposition, 44(9), 1547-1556. [Link]

-

Stachulski, A. V., & Meng, X. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(7), 939-974. [Link]

-

Salhab, H., et al. (2022). Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. Molecules, 27(11), 3594. [Link]

-

Mass Spectrometry Imaging of Diclofenac and Its Metabolites in Tissues Using Nanospray Desorption Electrospray Ionization. (2020). Analytical Chemistry. [Link]

-

Ni, S., et al. (2005). Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 586-593. [Link]

-

Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981. [Link]

-

Slideshare. (n.d.). Koenigs knorr reaction and mechanism. [Link]

-

International Journal of Scientific and Research Publications. (2021). UV Spectrophotometric/HPLC Method Development, Validation and f2 factor for Quantitative Estimation of Diclofenac Sodium with market product. [Link]

-

Tsunematsu, T., et al. (2009). Regioselective enzymatic synthesis of non-steroidal anti-inflammatory drugs containing glucose in organic media. Tetrahedron, 65(44), 9064-9068. [Link]

-

Atay, Ç. K., & Dinç, E. (2022). Ultrafiltration-based sample preparation and HPLC-UV determination of diclofenac in human plasma samples. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(1), 223-232. [Link]

-

ResearchGate. (n.d.). Examples for glucuronides prepared by the Koenigs-Knorr method illustrating the promoter used. [Link]

-

Mudasir, M., et al. (2012). Stability studies for the determination of shelf life of aceclofenac formulation. Der Pharmacia Lettre, 4(4), 1143-1149. [Link]

-

Hopfgartner, G. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Lu, T., et al. (2019). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. Journal of Agricultural and Food Chemistry, 67(22), 6275-6284. [Link]

-

Oza, V. B., et al. (2002). Synthesis, Structure, and Activity of Diclofenac Analogues as Transthyretin Amyloid Fibril Formation Inhibitors. Journal of Medicinal Chemistry, 45(2), 321-332. [Link]

-

Kumar, A., et al. (2018). Isolation and Structural Characterization of Degradation Products of Aceclofenac by HPLC, HRMS and 2D NMR. Journal of Pharmaceutical Analysis, 8(5), 336-342. [Link]

-

King, C. D., et al. (2001). Characterization of Rat and Human UDP-Glucuronosyltransferases Responsible for the in Vitro Glucuronidation of Diclofenac. Toxicological Sciences, 61(1), 49-53. [Link]

-

Yu, X. Q., et al. (2009). Two-step enzymatic selective synthesis of water-soluble ketoprofen-saccharide conjugates in organic media. Bioorganic & Medicinal Chemistry Letters, 19(17), 5061-5064. [Link]

-

ResearchGate. (n.d.). Classic glycosidation methods: A) Koenigs-Knorr; B) Fischer-Helferich; C) Schmidt or 1-O-alkylation; D) via trichloroacetimidates. [Link]

-

Paulson, G. D., & Portnoy, J. W. (1973). Mass spectral analysis of glucuronides. Journal of Medicinal Chemistry, 16(1), 30-33. [Link]

-

Al-Deeb, O. A., et al. (2014). Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets. Saudi Pharmaceutical Journal, 22(5), 459-463. [Link]

-

Al-Majed, A. R. (2015). An Analytical Profile of Aceclofenac. Microgram Journal, 11(1-4). [Link]

-

Pettersson, A., & Åkeson, V. (2012). Using F-NMR and H-NMR for Analysis of Glucocorticosteroids in Creams and Ointments. [Link]

-

Byramova, N. E., et al. (2007). Koenigs-Knorr Glycosylation with Neuraminic Acid Derivatives. Russian Journal of Bioorganic Chemistry, 33(5), 493-500. [Link]

-

El-Ashmawy, A. A., et al. (2012). A rapid and sensitive bioanalytical hplc method for determining diclofenac sodium in human plasma for bioequivalence studies. Journal of Liquid Chromatography & Related Technologies, 35(15), 2199-2212. [Link]

-

Moser, P., Sallmann, A., & Wiesenberg, I. (1990). Synthesis and quantitative structure-activity relationships of diclofenac analogs. Journal of Medicinal Chemistry, 33(9), 2358-2368. [Link]

-

ResearchGate. (n.d.). Scheme 18 Characteristic fragmentation of glucuronides in negative MS/MS spectra. [Link]

-

Hasan, M., et al. (2014). Formulation Development, in Vitro Evaluation and Stability Study of Aceclofenac Tablet. Journal of Applied Pharmaceutical Science, 4(5), 63-67. [Link]

-

Hanna, G. M., & Lau-Cam, C. A. (1993). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 11(9), 859-868. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uab.edu [uab.edu]

- 8. researchgate.net [researchgate.net]

Fenclofenac Glucuronide: A Comprehensive Technical Guide for Drug Development Professionals

CAS Number: 77182-37-7

Foreword

This technical guide provides an in-depth exploration of fenclofenac glucuronide, the principal phase II metabolite of the non-steroidal anti-inflammatory drug (NSAID) fenclofenac. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical information on the chemical properties, synthesis, metabolic generation, and analytical quantification of this important acyl glucuronide. By delving into the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to serve as a vital resource for understanding the biotransformation and potential toxicological implications of fenclofenac. As the reactivity of acyl glucuronides is a significant consideration in drug safety assessment, a thorough understanding of this compound is paramount for any research involving its parent compound.

Introduction to Fenclofenac and its Glucuronide Metabolite

Fenclofenac, chemically known as [2-(2,4-dichlorophenoxy)phenyl]acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) that was previously used for the management of rheumatism. Like other NSAIDs, its therapeutic effects are derived from the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Fenclofenac was withdrawn from the market in the 1980s due to side effects.

The primary route of metabolic clearance for fenclofenac, as with many carboxylic acid-containing drugs, is through glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of the carboxylic acid moiety of fenclofenac with glucuronic acid, resulting in the formation of fenclofenac 1-β-O-acyl glucuronide. This metabolic step significantly increases the water solubility of the parent compound, facilitating its excretion from the body. However, the formation of an acyl glucuronide introduces a chemically reactive ester linkage, which has been implicated in the toxicity of some NSAIDs.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and analysis.

| Property | Value | Source |

| CAS Number | 77182-37-7 | [1][2][3] |

| Molecular Formula | C₂₀H₁₈Cl₂O₉ | [1][2][3] |

| Molecular Weight | 473.26 g/mol | [1][2][3] |

| Synonyms | 1-[2-(2,4-Dichlorophenoxy)benzeneacetate] β-D-Glucopyranuronic Acid, Fenclofenac Ester Glucuronide | [1] |

| Appearance | White to Off-White Solid | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| Stability | Moisture sensitive, Hygroscopic | [1][2] |

Synthesis and In Vitro Generation of this compound

The availability of pure this compound is essential for its use as an analytical standard and for toxicological studies. Both chemical synthesis and in vitro biosynthetic methods can be employed for its preparation.

Chemical Synthesis of this compound

Diagram of a Plausible Synthetic Pathway for this compound

Caption: Plausible synthetic route to this compound.

Experimental Protocol (Adapted from analogous syntheses):

-

Protection of Glucuronic Acid: Commercially available D-glucuronic acid is first protected. The carboxylic acid is typically converted to a methyl or benzyl ester, and the hydroxyl groups are acetylated using acetic anhydride and a catalyst (e.g., pyridine or a Lewis acid).

-

Activation of Fenclofenac: Fenclofenac is converted to a more reactive species to facilitate coupling. This can be achieved by forming the acid chloride with thionyl chloride or oxalyl chloride, or by using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Coupling Reaction: The protected glucuronic acid derivative is reacted with the activated fenclofenac in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Purification of the Protected Conjugate: Upon completion, the reaction mixture is worked up to remove reagents and byproducts. The protected this compound is then purified, typically by column chromatography on silica gel.

-

Deprotection: The protecting groups are removed to yield the final product. Acetyl groups can be removed under basic conditions (e.g., sodium methoxide in methanol) or enzymatically. The ester group is typically hydrolyzed using a mild base like lithium hydroxide in a mixture of water and an organic solvent.

-

Final Purification: The deprotected this compound is purified by reverse-phase high-performance liquid chromatography (HPLC) to yield the final product as a pure solid after lyophilization.

In Vitro Biosynthesis using Liver Microsomes

The enzymatic synthesis of this compound can be achieved using liver microsomes, which are rich in UGT enzymes. This method is particularly useful for producing the metabolite in smaller quantities for analytical purposes and for studying its formation kinetics.

Diagram of In Vitro Biosynthesis Workflow

Caption: Workflow for the in vitro biosynthesis of this compound.

Experimental Protocol:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (or microsomes from another species of interest), a buffer solution (e.g., potassium phosphate buffer, pH 7.4), and a solution of fenclofenac in a suitable solvent (e.g., methanol or DMSO, final solvent concentration should be low, typically <1%).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the glucuronidation reaction by adding the cofactor, uridine 5'-diphosphoglucuronic acid (UDPGA).

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which will precipitate the proteins.

-

Sample Preparation for Analysis: Centrifuge the mixture to pellet the precipitated proteins. The supernatant, containing the this compound, can then be directly analyzed or further processed (e.g., evaporation and reconstitution in a suitable solvent) for LC-MS/MS analysis.

Characterization of this compound

Accurate characterization of the synthesized or biosynthesized this compound is crucial to confirm its identity and purity. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Note: As specific, publicly available NMR and detailed MS/MS fragmentation data for this compound are limited, the following sections describe the expected spectral features based on the known structure and data from analogous compounds like diclofenac glucuronide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts: The proton NMR spectrum of this compound would exhibit characteristic signals for both the fenclofenac and the glucuronic acid moieties. Key expected signals include:

-

Aromatic protons of the dichlorophenoxy and phenyl rings of fenclofenac.

-

The anomeric proton of the glucuronic acid moiety, which would appear as a doublet at a downfield chemical shift, characteristic of the 1-β-O-acyl linkage.

-

Other protons of the glucuronic acid ring.

-

The methylene protons of the acetic acid side chain of fenclofenac.

Expected ¹³C NMR Chemical Shifts: The carbon NMR spectrum would complement the proton NMR data, showing distinct signals for:

-

The carbonyl carbon of the ester linkage.

-

The carboxyl carbon of the glucuronic acid.

-

Aromatic carbons of the fenclofenac moiety.

-

Carbons of the glucuronic acid ring, including the anomeric carbon.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS), particularly in the negative ion mode, is a highly sensitive technique for the detection and characterization of this compound.

Expected Mass and Fragmentation Pattern:

-

Parent Ion: In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z corresponding to the molecular weight of this compound minus one proton.

-

Characteristic Fragmentation: Collision-induced dissociation (CID) of the parent ion is expected to yield a characteristic neutral loss of the glucuronic acid moiety (176 Da), resulting in a fragment ion corresponding to the deprotonated fenclofenac aglycone. Other fragment ions may arise from further fragmentation of the fenclofenac structure or the glucuronic acid ring.

Diagram of Expected ESI-MS/MS Fragmentation

Caption: Expected fragmentation pathway of this compound in negative ion ESI-MS/MS.

Analytical Methods for Quantification

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

LC-MS/MS Method for Quantification in Biological Matrices

Sample Preparation:

-

Protein Precipitation: For plasma or serum samples, a simple protein precipitation with a cold organic solvent (e.g., acetonitrile) is often sufficient. An internal standard (e.g., a stable isotope-labeled analog of fenclofenac or its glucuronide) should be added before precipitation to correct for matrix effects and variations in extraction efficiency.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower limits of quantification, LLE or SPE can be employed.

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is commonly employed to achieve good separation from endogenous matrix components.

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific transition from the precursor ion (the deprotonated this compound) to a characteristic product ion (e.g., the deprotonated fenclofenac aglycone).

Reactivity and Stability of Fenclofenac Acyl Glucuronide

A critical aspect of acyl glucuronides in drug development is their inherent chemical reactivity. The ester linkage in this compound is susceptible to both intramolecular rearrangement (acyl migration) and intermolecular reactions with nucleophiles.

Acyl Migration

The acyl group of the 1-β-O-acyl glucuronide can migrate to the adjacent hydroxyl groups on the glucuronic acid ring, forming the 2-, 3-, and 4-O-acyl isomers. This isomerization is pH-dependent and can occur under physiological conditions. The resulting isomers are generally more stable but can still be reactive.

Covalent Binding to Proteins

The electrophilic nature of the carbonyl carbon in the ester linkage makes acyl glucuronides susceptible to nucleophilic attack by amino acid residues on proteins (e.g., lysine, cysteine, histidine). This covalent binding to proteins can potentially lead to the formation of neoantigens, which may trigger an immune response and contribute to idiosyncratic drug toxicity. The reactivity of this compound in this regard should be assessed in vitro to understand its potential for protein adduction.

Conclusion

This compound, as the major metabolite of fenclofenac, represents a crucial molecule in the study of the disposition and safety of its parent drug. This guide has provided a comprehensive overview of its chemical properties, methods for its synthesis and in vitro generation, and modern analytical techniques for its characterization and quantification. A thorough understanding of the chemistry and biology of this acyl glucuronide is indispensable for any drug development program involving fenclofenac or other structurally related NSAIDs. The insights and protocols detailed herein are intended to equip researchers with the necessary knowledge to confidently work with and evaluate the significance of this compound.

References

Sources

- 1. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of a series of phenylacetic acid 1-β-O-acyl glucosides and comparison of their acyl migration and hydrolysis kinetics with the corresponding acyl glucuronides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Molecular Weight and Characterization of Fenclofenac Glucuronide

This technical guide provides a comprehensive overview of fenclofenac glucuronide, the principal phase II metabolite of the non-steroidal anti-inflammatory drug (NSAID) fenclofenac. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, biosynthetic pathways, and state-of-the-art analytical methodologies for the characterization of this significant metabolite. Beyond a simple recitation of facts, this guide offers insights into the causality of experimental design and the principles of robust analytical validation.

Introduction to Fenclofenac and its Metabolic Fate

Fenclofenac, chemically known as [2-(2,4-dichlorophenoxy)phenyl]acetic acid, is an NSAID previously utilized for its anti-inflammatory, analgesic, and antipyretic properties.[1][2] Like many xenobiotics, fenclofenac undergoes extensive metabolism in the body to facilitate its excretion. The metabolic process is broadly categorized into phase I and phase II reactions. While phase I reactions typically involve oxidation, reduction, or hydrolysis, phase II reactions conjugate the parent drug or its phase I metabolites with endogenous molecules to increase their water solubility and facilitate elimination.[3] For carboxylic acid-containing drugs like fenclofenac, a primary phase II metabolic pathway is glucuronidation.[3][4] This process results in the formation of this compound, a more polar and readily excretable compound.

PART 1: Physicochemical Properties of Fenclofenac and its Glucuronide Metabolite

A fundamental characteristic of any chemical entity in drug metabolism studies is its molecular weight. This parameter is crucial for mass spectrometry-based quantification and structural elucidation.

Molecular Weight Determination

The molecular weight of fenclofenac is 297.13 g/mol , corresponding to its chemical formula C₁₄H₁₀Cl₂O₃.[2][5][6][7] The process of glucuronidation involves the enzymatic transfer of a glucuronic acid moiety from the activated form, uridine diphosphate glucuronic acid (UDPGA), to the fenclofenac molecule.

The molecular weight of D-glucuronic acid is 194.14 g/mol (C₆H₁₀O₇).[8][9][10] The conjugation reaction results in the formation of an ester linkage between the carboxylic acid group of fenclofenac and a hydroxyl group of glucuronic acid, with the loss of a water molecule (H₂O, molecular weight 18.02 g/mol ).

Therefore, the molecular weight of this compound can be calculated as follows:

Molecular Weight of Fenclofenac + Molecular Weight of Glucuronic Acid - Molecular Weight of Water = Molecular Weight of this compound

297.13 g/mol + 194.14 g/mol - 18.02 g/mol = 473.25 g/mol

This calculated molecular weight is in excellent agreement with the reported molecular weight of this compound, which is 473.26 g/mol .[11]

Key Physicochemical Data Summary

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Features |

| Fenclofenac | C₁₄H₁₀Cl₂O₃ | 297.13[2][5][7] | Parent NSAID, sparingly soluble in water.[2] |

| D-Glucuronic Acid | C₆H₁₀O₇ | 194.14[8][9][10] | Endogenous sugar acid for conjugation. |

| This compound | C₂₀H₁₈Cl₂O₉ | 473.26[11] | Major metabolite, more water-soluble for excretion. |

PART 2: Biosynthesis and Analytical Characterization of this compound

Understanding the formation and analytical behavior of this compound is paramount for comprehensive pharmacokinetic and toxicological assessments.

The Glucuronidation Pathway: An Enzymatic Conjugation

Glucuronidation is a critical detoxification pathway primarily occurring in the liver.[3] The reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[3][4] These enzymes facilitate the transfer of glucuronic acid from the high-energy donor, UDP-glucuronic acid (UDPGA), to a substrate containing a suitable functional group, such as the carboxylic acid moiety of fenclofenac.

The formation of fenclofenac acyl-β-D-glucuronide is a multi-step process that can be conceptually outlined as follows:

-

Activation of Glucuronic Acid: Glucose-1-phosphate is converted to UDP-glucose, which is then oxidized to UDP-glucuronic acid (UDPGA).

-

Enzymatic Conjugation: A specific UGT isoform catalyzes the nucleophilic attack of the carboxylate group of fenclofenac on the anomeric carbon of the glucuronic acid moiety of UDPGA, leading to the formation of the fenclofenac 1-β-O-acyl glucuronide and the release of UDP.

Caption: Biosynthetic pathway of this compound formation.

Experimental Protocol for In Vitro Synthesis and Characterization

A self-validating protocol for the in vitro synthesis and characterization of this compound is essential for generating reliable analytical standards and for mechanistic studies. The following protocol is a robust workflow based on established methodologies for drug glucuronide synthesis and analysis.[12][13]

Objective: To synthesize this compound using liver microsomes and characterize the product by LC-MS/MS.

Materials:

-

Fenclofenac

-

Pooled human liver microsomes (HLMs)

-

UDP-glucuronic acid (UDPGA)

-

Potassium phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

-

96-well plates

-

Centrifuge

-

HPLC system coupled with a tandem mass spectrometer (LC-MS/MS)

Methodology:

-

Preparation of Incubation Mixture:

-

In a 96-well plate, prepare the incubation mixture containing:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

MgCl₂ (5 mM)

-

Pooled human liver microsomes (0.5 mg/mL)

-

Fenclofenac (at a desired concentration, e.g., 10 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

-

Initiation of the Reaction:

-

Initiate the glucuronidation reaction by adding UDPGA (2 mM final concentration).

-

Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

-

-

Termination of the Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step serves to precipitate the microsomal proteins and halt enzymatic activity.

-

-

Sample Preparation for LC-MS/MS Analysis:

-

Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient elution to separate fenclofenac from its more polar glucuronide metabolite.

-

-